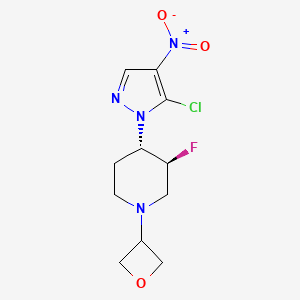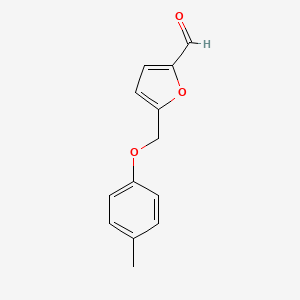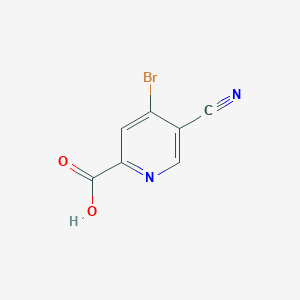
4-Bromo-5-cyanopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-cyanopicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the fourth position and a cyano group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-cyanopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like toluene or ethanol; temperatures ranging from 50°C to 100°C.
Major Products:
- Substituted pyridine derivatives
- Amino derivatives
- Coupled aryl or alkyl derivatives
Applications De Recherche Scientifique
4-Bromo-5-cyanopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.
Medicine: Research is ongoing to explore the potential of this compound derivatives as pharmaceutical agents. They are being studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-cyanopicolinic acid and its derivatives involves interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- 5-Cyanopicolinic acid
- 4-Bromopicolinic acid
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
- 6-Cyanopyridine-3-carboxylic acid
Comparison: 4-Bromo-5-cyanopicolinic acid is unique due to the presence of both a bromine atom and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in synthetic applications compared to its analogs. For example, the presence of the bromine atom allows for easy participation in coupling reactions, while the cyano group provides a site for further functionalization. This dual functionality makes this compound a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C7H3BrN2O2 |
|---|---|
Poids moléculaire |
227.01 g/mol |
Nom IUPAC |
4-bromo-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) |
Clé InChI |
WQDIRYIEQQYQJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


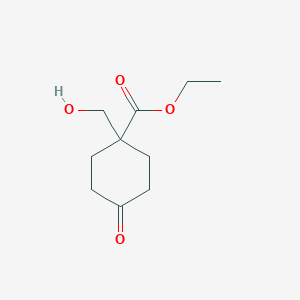

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
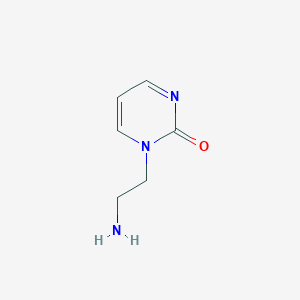
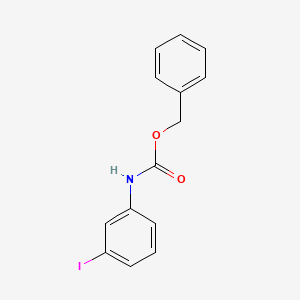
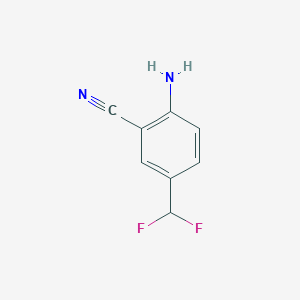
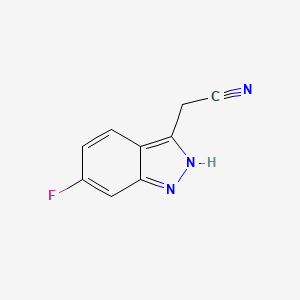
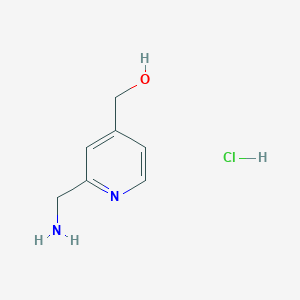
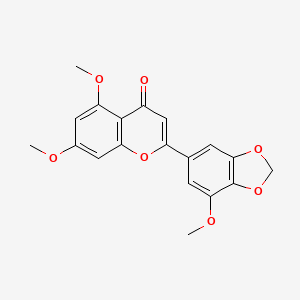

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
